![molecular formula C16H16N2O4 B12590769 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 635678-29-4](/img/structure/B12590769.png)
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of cyclohexadienones. This compound is characterized by the presence of an ethyl group, a hydroxy group, and a nitroanilino group attached to a cyclohexa-2,4-dien-1-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through the oxidation of cyclohexadiene using oxidizing agents such as m-chloroperbenzoic acid.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Nitroanilino Group: The nitroanilino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-nitroaniline with the ethylidene group on the cyclohexa-2,4-dien-1-one core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Strong nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitroanilino group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The compound’s overall structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a different position of the nitro group.
4-Methyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-3-hydroxy-6-[1-(2-aminoanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitroanilino and hydroxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
635678-29-4 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
4-ethyl-6-[C-methyl-N-(2-nitrophenyl)carbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16N2O4/c1-3-11-8-12(16(20)9-15(11)19)10(2)17-13-6-4-5-7-14(13)18(21)22/h4-9,19-20H,3H2,1-2H3 |
InChI-Schlüssel |
CPMWAEJARHBVNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1O)O)C(=NC2=CC=CC=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
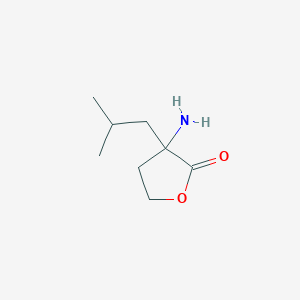
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
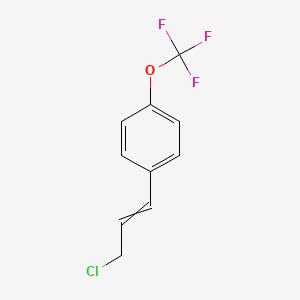
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)

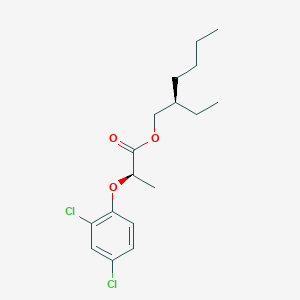
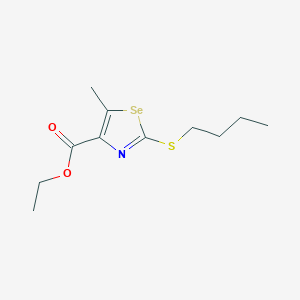
![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)

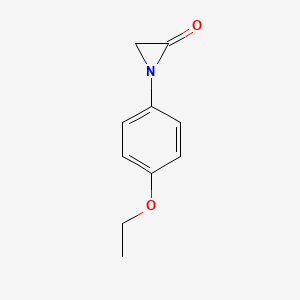
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
